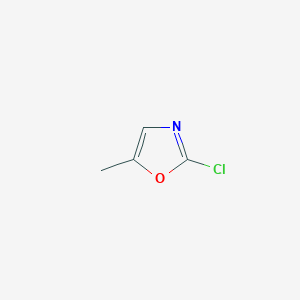

2-Chloro-5-methyloxazole

描述

Overview of Oxazole (B20620) Ring Systems in Modern Organic and Medicinal Chemistry

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one nitrogen and one oxygen atom. researchgate.netigi-global.com This structural motif is of significant interest in both organic and medicinal chemistry due to its versatile chemical properties and presence in numerous natural products and bioactive molecules. rsc.orgderpharmachemica.com The oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which allows molecules containing this scaffold to bind effectively to a wide range of enzymes and receptors. researchgate.netrsc.org Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netderpharmachemica.com

The development of synthetic methodologies to construct and functionalize the oxazole core is an active area of research. organic-chemistry.org Strategies often involve the cyclization of precursors like amides and ketones or the transformation of other heterocyclic systems. organic-chemistry.org The ability to introduce various substituents onto the oxazole ring allows for the fine-tuning of a molecule's chemical and biological characteristics. researchgate.net

Strategic Importance of Halogenation in Heterocyclic Compound Design and Reactivity Modulation

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in the design of heterocyclic compounds. jeyamscientific.innumberanalytics.com The incorporation of halogens can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnih.gov In medicinal chemistry, halogenation is frequently employed to enhance the potency and pharmacokinetic profile of drug candidates. nih.gov

From a synthetic standpoint, halogenated heterocycles are valuable intermediates. jeyamscientific.insigmaaldrich.com The halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. jeyamscientific.insigmaaldrich.com This reactivity allows for the construction of complex molecular architectures from relatively simple halogenated building blocks. jeyamscientific.insigmaaldrich.com The choice of halogen and its position on the heterocyclic ring can influence the regioselectivity and stereoselectivity of subsequent reactions. mdpi.comacs.org

Positioning of 2-Chloro-5-methyloxazole within Current Heterocyclic Research

This compound is a halogenated oxazole derivative that serves as a key building block in contemporary heterocyclic research. Its structure, featuring a reactive chlorine atom at the 2-position and a methyl group at the 5-position, makes it a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, enabling the introduction of diverse functional groups at this position. The methyl group can also influence the reactivity and properties of the molecule. This compound is of particular interest in the development of new pharmaceuticals and agrochemicals, where the oxazole scaffold and the strategic placement of a halogen are often desired features.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCCZOGCQCTMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609402 | |

| Record name | 2-Chloro-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-68-5 | |

| Record name | 2-Chloro-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129053-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 2 Chloro 5 Methyloxazole

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the 2-position of the 2-chloro-5-methyloxazole ring is readily displaced by various nucleophiles. tandfonline.comthieme-connect.de This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

2-chlorooxazoles can be prepared from the corresponding oxazol-2(3H)-ones by reaction with phosphoryl chloride. thieme-connect.de The chlorine atom can then be substituted by various nucleophiles. For instance, reaction with primary and secondary amines leads to the formation of N-substituted (2-aminomethyl) oxazoles in high yields. nih.gov This reaction proceeds smoothly with a variety of amines, including primary alkyl and aromatic amines, as well as secondary amines like diethylamine (B46881) and morpholine. nih.gov

Sulfur nucleophiles, such as thiocyanate (B1210189) and thiophenoxide, also react efficiently to afford the corresponding 2-(methylthio) or 2-(phenylthiomethyl) oxazoles. nih.gov The resulting 2-(phenylthiomethyl) oxazole (B20620) can be further oxidized to the corresponding sulfone, which is a valuable intermediate for carbon-carbon bond formation. nih.gov

Electrophilic Aromatic Substitution Reactions on the Oxazole Ring

Electrophilic substitution on the oxazole ring is generally less facile due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. tandfonline.comthieme-connect.de When such reactions do occur, the substitution typically happens at the C-5 position. tandfonline.com However, for this compound, the 5-position is already substituted.

While direct electrophilic substitution on the oxazole ring of this compound is not commonly reported, related chemistries on other oxazole systems provide some insight. For example, Friedel-Crafts acylation reactions have been performed on other oxazole derivatives, though often requiring catalysis by Lewis acids like aluminum chloride. researchgate.net The nitration of oxazoles has also been achieved, typically requiring strong nitrating agents. masterorganicchemistry.com

Functionalization at the Methyl Group (Position 5)

The methyl group at the C-5 position of the oxazole ring can be a site for functionalization. The protons of this methyl group exhibit some acidity and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position.

Studies on related 3,5-dimethylisoxazoles have shown that the C-5 methyl group is more readily deprotonated than the C-3 methyl group. clockss.org This regioselectivity is attributed to the greater stability of the resulting carbanion at the 5-position. clockss.org This activated methyl group can then undergo reactions such as alkylation with alkyl halides. clockss.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Sonogashira, other Pd-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as a substrate in these transformations. The chlorine atom at the 2-position can participate in various coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck reactions. researchgate.net

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a widely used method for constructing carbon-carbon bonds. gold-chemistry.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While aryl chlorides can be more challenging substrates than bromides or iodides, often requiring higher temperatures, successful couplings have been reported. nih.gov The use of specific ligands can enhance the efficiency of the reaction. gold-chemistry.org

The Suzuki-Miyaura coupling is another important palladium-catalyzed reaction that couples an organoboron compound with a halide. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org Bromooxazoles have been shown to be effective substrates in Suzuki-Miyaura reactions for the synthesis of various substituted oxazoles. sci-hub.se

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Ring-Opening and Rearrangement Pathways of Oxazole Systems

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can lead to the formation of other heterocyclic systems or acyclic compounds. For example, oxazoles can function as dienes in Diels-Alder reactions, reacting with alkynes to form furans and with alkenes to yield pyridines. thieme-connect.de

Photochemical reactions can also induce transformations in the oxazole ring. tandfonline.com Additionally, some oxazole derivatives have been shown to undergo rearrangements, such as the Cornforth rearrangement, which can lead to the formation of other heterocycles like imidazoles or pyrimidines. tandfonline.com Theoretical studies have been conducted to understand the thermal isomerization pathways of isoxazoles, a related class of heterocycles. acs.org

Role of this compound as a Synthetic Scaffold for Further Elaboration

This compound is a valuable synthetic scaffold due to the multiple reactive sites it possesses. The chlorine atom at the 2-position allows for nucleophilic substitution and cross-coupling reactions, while the methyl group at the 5-position can be functionalized after deprotonation. The oxazole ring itself can participate in cycloaddition and rearrangement reactions.

This versatility makes it a useful building block in medicinal chemistry and materials science. researchgate.net The ability to introduce diverse substituents at different positions of the oxazole core allows for the systematic modification of molecular properties and the construction of complex target molecules. nih.govresearchgate.net For instance, the oxazole scaffold is present in a number of natural products and pharmacologically active compounds. researchgate.net

Below is a table summarizing the reactivity of this compound:

| Position | Type of Reaction | Reagents/Conditions | Product Type |

| C2-Cl | Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-Amino, 2-Thio, 2-Alkoxy oxazoles |

| C2-Cl | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl oxazoles |

| C2-Cl | Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | 2-Aryl/Vinyl oxazoles |

| C5-Me | Functionalization | Strong base, Electrophile (e.g., alkyl halide) | 5-Substituted methyl oxazoles |

| Oxazole Ring | Diels-Alder Reaction | Alkyne or Alkenes, Heat | Furans or Pyridines |

| Oxazole Ring | Ring Opening/Rearrangement | Photochemical or Thermal conditions | Various heterocycles or acyclic compounds |

Derivatization Strategies and Analogue Synthesis of 2 Chloro 5 Methyloxazole

Synthesis of Carboxamide Derivatives of Oxazoles

The synthesis of carboxamide derivatives of oxazoles is a significant area of research, driven by the biological activities of these compounds. nih.gov One common strategy involves the coupling of an oxazole (B20620) carboxylic acid with an appropriate amine. For instance, 5-methyl-3-phenylisoxazole-4-carboxylic acid can be reacted with various aniline (B41778) derivatives in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Another powerful method is the palladium-catalyzed three-component reaction. This approach can involve the reaction of 5-(2-chloroquinolin-3-yl)oxazoles with isocyanides and water to produce 3-(oxazol-5-yl)quinoline-2-carboxamides. frontiersin.org Microwave-assisted synthesis has also emerged as an efficient one-pot procedure for creating novel substituted oxazole isoxazole (B147169) carboxamides. nih.gov These methods provide access to a wide range of carboxamide derivatives, as illustrated in the following table.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-methyl-3-phenylisoxazole-4-carboxylic acid | Aniline derivatives, EDC, DMAP, DCM | N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamides | nih.gov |

| 5-(2-chloroquinolin-3-yl)oxazole | Cyclohexyl isocyanide, Pd(OAc)₂, Cs₂CO₃, DMSO/H₂O | N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide | frontiersin.org |

| Substituted oxazole/isoxazole carboxylic acids | Amines, Microwave irradiation | Substituted oxazole isoxazole carboxamides | nih.gov |

| 5-tert-butyl-oxazole-2-carboxylic acid | (S)-(1-thiophen-2-yl-ethyl)-amine, CDI, DBU, THF | 5-tert-Butyl-oxazole-2-carboxylic acid [(S)-1-(thiophen-2-yl)-ethyl]-amide | google.com |

Formation of Halogenated Phenyl-Oxazole and Aryl-Oxazole Systems

The introduction of aryl and halogenated phenyl groups onto the oxazole ring is often achieved through cross-coupling reactions. acs.org The Suzuki coupling reaction is particularly effective for this purpose. For example, 4-aryl-2-chlorooxazoles can be coupled with a variety of aryl and heteroaryl boronic acids under microwave-assisted conditions to yield 2,4-diaryloxazoles in good to excellent yields. acs.org This methodology allows for the late-stage diversification of the oxazole core.

In addition to coupling reactions, direct synthesis methods can be employed. For instance, the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid leads to the formation of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net The reactivity of the chlorine atom in these systems allows for further functionalization through nucleophilic substitution. researchgate.net

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Aryl-2-chlorooxazoles | Aryl/heteroaryl boronic acids, Pd catalyst, microwave | 2,4-Diaryl-oxazoles | acs.org |

| 2-Aryl-4-trifloyloxazoles | Aryl/heteroaryl boronic acids, Pd catalyst, microwave | 2,4-Diaryl-oxazoles | acs.org |

| 2-Aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile | Aqueous acetic acid, 50–60°C | 2-Aryl-5-chloro-1,3-oxazole-4-carboxamides | researchgate.net |

Introduction of Alkylamino, Alkylthio, and Alkoxy Substituents at the Oxazole Core

The functionalization of the oxazole ring at the 2-position with alkylamino, alkylthio, and alkoxy groups can be achieved through nucleophilic substitution reactions on a suitable precursor. nih.gov For instance, 2-(chloromethyl)-4,5-diphenyloxazole serves as a reactive scaffold for the synthesis of various 2-substituted oxazoles. nih.gov The high reactivity of the chloromethyl group, similar to benzyl (B1604629) chloride, allows for facile reaction with a range of nucleophiles. oup.com

Another synthetic route involves the BF₃-catalyzed decomposition of α-diazoacetophenones in the presence of alkyl thiocyanates to yield 2-alkylthio-5-aryloxazoles. sci-hub.se This method provides a direct way to introduce the alkylthio moiety. The synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles and related oxadiazoles (B1248032) has also been reported, highlighting the utility of the alkylthio group in building more complex heterocyclic systems. researchgate.netresearchgate.net

| Precursor | Reagent | Reaction Type | Product Substituent | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-4,5-diphenyloxazole | Amines | Nucleophilic Substitution | 2-Alkylaminomethyl | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Thiols | Nucleophilic Substitution | 2-Alkylthiomethyl | nih.gov |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Alcohols | Nucleophilic Substitution | 2-Alkoxymethyl | nih.gov |

| α-Diazoacetophenones | Methyl thiocyanate (B1210189)/Ethyl thiocyanate, BF₃ | Decomposition/Cyclization | 2-Methylthio/2-Ethylthio | sci-hub.se |

Synthesis of Hybrid Heterocyclic Systems Incorporating Oxazole Moieties

The oxazole ring is a valuable building block for the construction of more complex hybrid heterocyclic systems. These hybrids often exhibit unique biological activities and physical properties. For example, isoxazole-oxazole and isoxazole-pyridine hybrids can be synthesized through the reaction of methyl 2-diazo-2-(isoxazol-5-yl)acetates with nitriles, followed by a hetero-Diels-Alder reaction of the resulting 5-alkoxyoxazole moiety. researchgate.netresearchgate.net

Planar-chiral oxazole-pyrimidine N,N-ligands have been developed from [2.2]paracyclophane-derived aminophenol. dicp.ac.cn These ligands have shown excellent performance in nickel-catalyzed asymmetric reactions. Additionally, fused ring systems containing an oxazole ring linked to other heterocycles like benzimidazole (B57391) and s-triazine via an amide bond have been synthesized and investigated for their biological potential. nih.gov

| Oxazole-Containing Precursor | Reaction Partner/Strategy | Resulting Hybrid System | Reference |

|---|---|---|---|

| Methyl 2-diazo-2-(isoxazol-5-yl)acetates | Nitriles, then hetero-Diels-Alder | Isoxazole-oxazole, Isoxazole-pyridine | researchgate.netresearchgate.net |

| Chiral [2.2]paracyclophane-derived aminophenol | 2-Cyanopyrimidines | Planar-chiral oxazole-pyrimidine | dicp.ac.cn |

| s-Triazine and benzimidazole derivatives | Oxazole derivative with amide linkage | s-Triazine-benzimidazole-oxazole | nih.gov |

| closo-Dodecaborate anion | Natural product directing groups, B-H activation | Fused borane (B79455) cluster-oxazoles | acs.orguzh.ch |

Stereoselective Synthesis and Diastereocontrol in Oxazole Chemistry

The development of stereoselective methods for the synthesis of chiral oxazole derivatives is of great importance, particularly in medicinal chemistry where enantiomeric purity is often crucial. rsc.orgnih.gov Anionic stereogenic-at-cobalt(III) complex-catalyzed Ugi-type three-component reactions have been developed for the enantioselective synthesis of 2-(1-aminoalkyl)oxazoles. rsc.org Similarly, chiral oxazoline (B21484) derivatives have been synthesized via a one-pot method involving an asymmetric aldol (B89426) addition reaction catalyzed by chiral ligands. nih.gov

Diastereocontrolled synthesis of nitrogen-containing heterocycles, including those with oxazole moieties, has been achieved using the dual reactivities of enamide substrates. researchgate.net Furthermore, the design and synthesis of planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane backbone have enabled highly enantioselective palladium-catalyzed cyclization reactions. dicp.ac.cn These examples highlight the progress in achieving high levels of stereocontrol in oxazole chemistry.

| Synthetic Approach | Catalyst/Chiral Auxiliary | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ugi-type three-component reaction | Anionic stereogenic-at-cobalt(III) complex | Chiral 2-(1-aminoalkyl)oxazoles | Enantioselective | rsc.org |

| One-pot aldol addition and esterification | Chiral catalyst | Chiral oxazoline derivatives | Enantioselective | nih.gov |

| Palladium-catalyzed acetoxylative cyclization | Planar-chiral oxazole-pyridine N,N-ligands | Chiral cis-hydrobenzofurans | Enantioselective | dicp.ac.cn |

| Reaction sequences from enamides | Substrate-controlled | Biologically relevant N-heterocycles | Diastereocontrolled | researchgate.net |

Spectroscopic and Analytical Characterization Methodologies in Oxazole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Chloro-5-methyloxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR (Proton NMR) is used to identify the number and types of hydrogen atoms in a molecule. For this compound, one would expect to observe signals corresponding to the methyl protons and the proton on the oxazole (B20620) ring. The chemical shift of the methyl protons would likely appear in the upfield region, while the heterocyclic proton would be further downfield due to the influence of the electronegative oxygen and nitrogen atoms and the aromaticity of the ring.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom bonded to the chlorine (C2) would be significantly deshielded and appear at a higher chemical shift. The C5 carbon, attached to the methyl group, and the C4 carbon would also have characteristic chemical shifts influenced by their position within the heterocyclic ring.

¹⁵N NMR (Nitrogen-15 NMR) can offer direct insight into the electronic environment of the nitrogen atom within the oxazole ring, although it is a less common technique due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₃ | ~ 2.3 | ~ 12 |

| C4-H | ~ 7.0 | ~ 125 |

| C 2 | - | ~ 150 |

| C 4 | ~ 7.0 | ~ 125 |

| C 5 | - | ~ 155 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from similar compounds and is for illustrative purposes only.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS, GCMS, EIMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound, allowing for the confirmation of its molecular formula (C₄H₄ClNO).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. doi.org This would be useful for assessing the purity of a this compound sample and identifying any volatile impurities.

Electron Ionization Mass Spectrometry (EIMS) would provide a characteristic fragmentation pattern for this compound. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely result from the loss of a chlorine atom, a methyl group, or the cleavage of the oxazole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to characterize impurities, particularly those that are less volatile. connectjournals.com For related compounds, Electrospray Ionization (ESI), a common LC-MS interface, is used to verify the molecular weight. connectjournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. amazonaws.comderpharmachemica.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl bond, the C=N and C=C bonds within the oxazole ring, and the C-H bonds of the methyl group and the aromatic ring. The stretching vibration of the C-O-C bond in the oxazole ring would also be a key feature.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (methyl and ring) | 2900-3100 |

| C=N (oxazole ring) | 1600-1680 |

| C=C (oxazole ring) | 1450-1600 |

| C-O-C (oxazole ring) | 1000-1300 |

Note: The data in this table represents typical ranges for these functional groups and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the UV-Vis spectrum would show absorption bands characteristic of the π-electron system of the oxazole ring. The position and intensity of these bands are influenced by the substituents on the ring. ekb.eg

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. amazonaws.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC would be used to determine its purity with high accuracy. derpharmachemica.com The retention time of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic property.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. amazonaws.comepfl.ch The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₄H₄ClNO for this compound) to confirm its elemental composition and support the structural elucidation. For a related compound, 2-bromo-5-methyloxazole, elemental analysis was used to confirm its empirical formula. doi.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(5-methylisoxazol-3-yl)acetamide |

Computational and Mechanistic Investigations of 2 Chloro 5 Methyloxazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of 2-Chloro-5-methyloxazole. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's reactivity.

Hirshfeld Charge Analysis: Hirshfeld charge analysis is used to partition the electron density of a molecule among its atoms, offering a more nuanced view of the atomic charges than simpler methods. For this compound, Hirshfeld analysis would reveal the electron-withdrawing effect of the oxygen and nitrogen heteroatoms, as well as the chlorine substituent. The nitrogen and oxygen atoms within the oxazole (B20620) ring create an electron-deficient system. The chlorine atom attached to the C2 position further withdraws electron density via induction, making this carbon atom an electrophilic center. Conversely, the methyl group at the C5 position acts as a weak electron-donating group, slightly increasing electron density at its point of attachment. The analysis of different intermolecular contacts can be performed using Hirshfeld surface analysis and 2D fingerprint plots. researchgate.netmdpi.comdntb.gov.ua

σ-Electron Withdrawal: The chlorine atom at the C2 position is a significant contributor to the electronic properties of the molecule through its σ-electron withdrawal (inductive effect). This effect polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom. This inductive withdrawal enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack. This is a crucial feature influencing the compound's role as a synthetic intermediate in substitution reactions.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical values based on established principles of electronic effects in similar heterocyclic systems.

| Atomic Position | Expected Hirshfeld Charge Character | Primary Electronic Influence |

|---|---|---|

| N (Nitrogen) | Negative | Inductive withdrawal, π-electron acceptor |

| O (Oxygen) | Negative | Strong inductive withdrawal, π-electron donor |

| C2-Carbon | Positive | Strong σ-electron withdrawal by Cl and N |

| C5-Carbon | Slightly Negative/Neutral | Electron donation from methyl group |

| Cl (Chlorine) | Negative | Strong σ-electron withdrawal |

| Methyl Group | Positive (on C), Negative (on H) | Weak electron donation (hyperconjugation) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving this compound. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com

Theoretical studies on related isoxazole (B147169) systems have explored various reaction pathways, such as cycloadditions and ring transformations. rsc.orgacs.org For this compound, a key reaction is nucleophilic substitution at the C2 position. Computational models can differentiate between possible mechanisms:

Concerted Mechanism: In a concerted pathway, bond breaking and bond forming occur in a single step through one transition state. For example, in a hypothetical [4+2] cycloaddition reaction involving the oxazole ring, a concerted mechanism would involve the simultaneous formation of two new sigma bonds. rsc.org

Step-by-Step Mechanism: This mechanism involves one or more intermediates. For the substitution of the chloro group, a step-wise pathway could involve the formation of a transient intermediate, such as a Meisenheimer complex, before the departure of the chloride ion. Computational calculations of the energies of these intermediates and the transition states connecting them can determine the most likely path. rsc.orgacs.org

Studies on related heterocyclic systems show that computational analysis can identify the rate-limiting step and how substituents influence the transition state energies. acs.orgsci-hub.se For instance, the reaction of an amine with the C2 position would be modeled to find the transition state for the C-N bond formation and C-Cl bond cleavage.

Activation Energy: A lower activation energy corresponds to a faster reaction rate. Computational studies can compare the activation barriers for competing pathways (e.g., substitution at C2 vs. another site), explaining the observed regioselectivity.

Kinetic Studies: Theoretical kinetic studies can predict reaction rate constants based on transition state theory. These calculated rates can be compared with experimental data to validate the proposed mechanism. For related isoxazole derivatives, kinetic studies have shown that electron-withdrawing groups can significantly impact reaction rates by stabilizing transition states. researchgate.net The presence of the chloro group in this compound is expected to influence the kinetics of its reactions significantly.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying static electronic structures and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, providing a view of how the molecule behaves in solution or interacts with other molecules. nih.govmdpi.com

For this compound, MD simulations can be used to:

Study Intermolecular Interactions: In a simulated environment (e.g., a box of water molecules), MD can reveal how this compound forms non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, which are crucial for understanding its physical properties and behavior in a biological or chemical system. googleapis.com

Structure-Reactivity Relationship Studies

Structure-reactivity studies aim to connect the specific structural features of this compound to its chemical behavior. core.ac.uknih.gov

The Role of the Oxazole Ring: The oxazole ring is an electron-deficient heterocycle, which influences its participation in various reactions. Its partial aromaticity contributes to its relative stability.

Effect of the Chlorine Substituent: The C2-chloro group is the primary site of reactivity for nucleophilic substitution. Its strong electron-withdrawing nature makes the C2 carbon highly electrophilic and activates it for attack.

Effect of the Methyl Group: The C5-methyl group is a weak electron-donating group. It can subtly influence the reactivity of the ring, potentially directing certain reactions or slightly modifying the electron density distribution across the heterocyclic system.

Table 2: Summary of Structure-Reactivity Relationships

| Structural Feature | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|

| Oxazole Ring | Electron-deficient π-system | Generally stable, but susceptible to specific ring-opening or cycloaddition reactions. |

| C2-Chloro Group | Strong inductive (-I) and weak mesomeric (+M) effect | Activates the C2 position for nucleophilic aromatic substitution, making it a key reactive site. |

| C5-Methyl Group | Weak inductive (+I) and hyperconjugation effect | Slightly increases electron density at C5, potentially influencing regioselectivity in electrophilic attacks on the ring. |

Electrochemical Behavior and Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical compounds. mdpi.com By measuring the current that develops in an electrochemical cell as the potential is varied, CV can identify oxidation and reduction events.

A hypothetical CV experiment on this compound would likely reveal:

Reduction Potential: An irreversible reduction peak corresponding to the cleavage of the C-Cl bond or reduction of the oxazole ring. The potential at which this occurs would be influenced by the electron-deficient nature of the ring system.

Oxidation Potential: Oxidation would likely be more difficult due to the presence of the electron-withdrawing chloro group and heteroatoms. If an oxidation peak were observed, it might be associated with the oxazole ring or the methyl group at a high positive potential.

The study of how peak currents and potentials change with scan rate and substrate concentration can provide mechanistic information, such as whether the process is diffusion-controlled or involves adsorption onto the electrode surface, and the number of electrons transferred in the process. analchemres.orgnih.gov

Applications of 2 Chloro 5 Methyloxazole and Its Derivatives in Advanced Organic Synthesis

Role as Key Intermediates in Complex Molecule Construction

The strategic placement of a chloro group on the 5-methyloxazole (B9148) core renders it an excellent electrophilic partner for various coupling reactions, making it a key intermediate in the synthesis of complex molecules. Derivatives such as 2-(halomethyl)oxazoles are particularly effective scaffolds for synthetic elaboration. nih.gov

One of the prominent applications is in the synthesis of complex natural products and pharmaceuticals. For instance, a related derivative, 2-(bromomethyl)-4,5-diphenyloxazole, serves as a crucial intermediate in a concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). nih.gov This synthesis highlights the utility of the halomethyl oxazole (B20620) unit in C-alkylation reactions with stabilized carbanions, such as those derived from malonates. nih.gov Similarly, metalated oxazole intermediates have been instrumental in the total synthesis of complex natural products like the marine-derived Phorboxazole B and various benzylisoquinoline alkaloids, demonstrating the value of this heterocyclic core in constructing intricate molecular frameworks. acs.orgwilliams.edu

Cross-coupling reactions are a cornerstone of modern organic synthesis, and halo-oxazoles are valuable substrates for these transformations. While direct Suzuki-Miyaura coupling reactions of 2-chlorooxazoles can be challenging, related bromo- and triflate-derivatives are frequently used. tandfonline.comtcichemicals.com The development of nickel-catalyzed coupling methods has expanded the scope to include chloro-heterocycles. tcichemicals.comijpsonline.com These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups at the 2-position, a critical step in the assembly of many complex target molecules.

| Intermediate | Reaction Type | Product/Application |

| 2-(Bromomethyl)-4,5-diphenyloxazole | C-alkylation | Synthesis of Oxaprozin nih.gov |

| Metalated Oxazoles | Nucleophilic addition/alkylation | Total synthesis of Phorboxazole B williams.edu |

| 2-Bromooxazoles | Suzuki-Miyaura Coupling | Synthesis of 2-aryloxazoles tandfonline.com |

| 2-Halo-5-methyloxazoles | Stille Coupling | Formation of C-C bonds with organostannanes evitachem.comorganic-chemistry.org |

Utilization as Building Blocks in Heterocyclic Chemistry for Diverse Compound Library Synthesis

The reactivity of 2-Chloro-5-methyloxazole and its derivatives makes them ideal starting points for generating libraries of diverse heterocyclic compounds for screening purposes. The 2-(halomethyl) analogues, in particular, are powerful electrophiles that readily undergo nucleophilic substitution reactions with a wide array of nucleophiles. nih.gov

Researchers have demonstrated that 2-(chloromethyl)-4,5-diphenyloxazole can be used to prepare a variety of derivatives by reacting it with different amines, thiols, and alcohols. This leads to the formation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, respectively. nih.gov This straightforward substitution chemistry allows for the rapid generation of a multitude of analogues from a single, common intermediate, which is a key strategy in combinatorial chemistry and drug discovery.

Furthermore, gold-catalyzed syntheses have been developed to produce trisubstituted oxazoles, which can be tethered to other reactive groups. core.ac.uk These functionalized oxazoles can then undergo subsequent reactions, such as intramolecular Diels-Alder cycloadditions, to rapidly construct complex polyheterocyclic systems. This approach showcases how the oxazole unit acts as a foundational building block for creating significant molecular complexity from simple starting materials. core.ac.uk

Application as Scaffolds in the Design of Biologically Relevant Organic Compounds

The oxazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. tandfonline.comijpsonline.comaip.org Its ability to participate in hydrogen bonding and other non-covalent interactions allows oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors. tandfonline.comontosight.ai

Derivatives of this compound are actively explored in the design of new therapeutic agents. For example, compounds incorporating an oxazole carboxamide structure, such as N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide, are investigated for a range of potential biological activities, including antimicrobial and anticancer properties. ontosight.ai In another example, a series of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were synthesized and identified as potent succinate (B1194679) dehydrogenase inhibitors (SDHi), making them promising candidates for new fungicides. acs.org The synthesis of the anti-inflammatory drug Oxaprozin from a 2-(bromomethyl)oxazole derivative further cements the importance of this scaffold in developing clinically relevant molecules. nih.gov

| Derivative Class | Biological Target/Activity | Example Compound |

| Oxazole Carboxamides | Fungicidal (SDH Inhibitor) | N-((2-(2,4-Dichlorophenyl)thiazol-4-yl)methyl)-4-methyloxazole-5-carboxamide acs.org |

| Oxazole Carboxamides | Potential Anticancer/Antimicrobial | N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide ontosight.ai |

| 2-(Halomethyl)oxazoles | Anti-inflammatory (NSAID) | Oxaprozin (synthesized from a derivative) nih.gov |

Precursors for the Synthesis of Functionalized Organic Materials or Specialty Chemicals

Beyond pharmaceuticals, the unique chemical properties of the oxazole ring and the reactivity of its halogenated derivatives make them useful precursors for functionalized materials and specialty chemicals. tandfonline.com The oxazole moiety can impart specific electronic or physical properties to a larger molecule or polymer.

For example, a compound formed between 1,2-Ethanedisulfonic acid and the related isomer 5-(chloromethyl)-4-methyloxazole (B1618545) has been noted for its potential application in materials science. ontosight.ai The unique properties of this salt suggest it could be useful in developing new polymers or functional coatings. The reactivity of the chloromethyl group provides a handle for polymerization or for grafting the oxazole unit onto surfaces or into larger macromolecular structures. ontosight.ai

Additionally, halogenated heterocycles like this compound and its isomers are key intermediates in the agrochemical industry. For instance, 2-Chloro-5-chloromethylthiazole, a related sulfur-containing heterocycle, is a crucial intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the pharmaceutical Ritonavir. pharmaffiliates.comchemicalbook.com This highlights the industrial importance of such halogenated five-membered heterocyclic building blocks in the production of high-value specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。